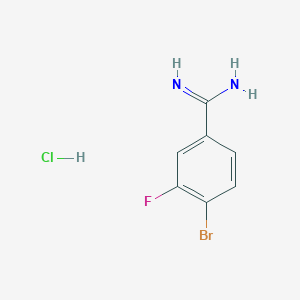

4-Bromo-3-fluorobenzimidamide hydrochloride

Description

4-Bromo-3-fluorobenzimidamide hydrochloride (molecular formula: C₇H₇BrClFN₂) is a halogenated benzimidamide derivative featuring bromine and fluorine substituents at the 4- and 3-positions of the benzene ring, respectively.

Properties

IUPAC Name |

4-bromo-3-fluorobenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFN2.ClH/c8-5-2-1-4(7(10)11)3-6(5)9;/h1-3H,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZABRQARLTWTTQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=N)N)F)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50696093 | |

| Record name | 4-Bromo-3-fluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133302-62-2 | |

| Record name | 4-Bromo-3-fluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Bromination of 4-Fluorobenzaldehyde

- The classical method involves the catalytic bromination of 4-fluorobenzaldehyde using AlCl3 as a catalyst . This process achieves high yield and selectivity for 3-bromo-4-fluorobenzaldehyde.

- The reaction is carried out by adding 4-fluorobenzaldehyde dropwise to a mixture of oleum, iodine, and zinc bromide at 5–35 °C for about 2 hours, followed by dropwise addition of bromine at 25–45 °C for 3 hours. The mixture is then stirred at 25–65 °C for 2 hours to complete the reaction.

- The crude product is quenched with water below 25 °C, followed by phase separation and iterative washing to isolate the crude aldehyde, which is then purified by distillation to >95% purity.

| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |

|---|---|---|---|---|

| a | 4-fluorobenzaldehyde + oleum + I2 + ZnBr2 | 5–35 | 2 h | Dropwise addition, stirring |

| b | Addition of bromine | 25–45 | 3 h | Dropwise addition |

| c | Stirring reaction mixture | 25–65 | 2 h | Reaction completion |

| d | Quenching in water | <25 | - | Phase separation, washing |

| e | Distillation | - | - | Purification to >95% purity |

This method is cost-effective and scalable, with high selectivity and yield, making it industrially feasible.

Alternative Green Synthesis Using Sodium Bromide and Sodium Hypochlorite

- A safer and environmentally friendly method replaces elemental bromine with sodium bromide and sodium hypochlorite under ultrasonic irradiation.

- 4-fluorobenzaldehyde is dissolved in dichloromethane (solution A), sodium bromide is dissolved in water with hydrochloric acid (solution B). Solutions A and B are mixed at 20–25 °C with ultrasonic waves, and sodium hypochlorite solution is added dropwise over 1 hour.

- After ultrasonic treatment and standing, the organic phase is separated, washed to neutrality, dried, and crystallized at 31 °C to yield pure 3-bromo-4-fluorobenzaldehyde.

| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |

|---|---|---|---|---|

| 1 | 4-fluorobenzaldehyde in dichloromethane | 20–25 | - | Solution A |

| 2 | NaBr + 35% HCl in water | 20–25 | - | Solution B |

| 3 | Mix A & B + ultrasonic + NaOCl addition | 20–25 | 1 h (dropwise) | Ultrasonic waves applied |

| 4 | Ultrasonic treatment + standing | 20–25 | 30 min + 15 min | Reaction completion |

| 5 | Phase separation + washing + drying | Room temp | - | Organic phase isolation |

| 6 | Bulk melting crystallization | 31 | - | Purification |

This method avoids the use of toxic bromine and reduces environmental hazards while maintaining good yield and purity.

Reduction of 3-Bromo-4-fluorobenzonitrile to 3-Bromo-4-fluorobenzaldehyde

- Another synthetic route involves the catalytic hydrogenation of 3-bromo-4-fluorobenzonitrile in formic acid using Raney nickel catalyst at 80–90 °C for 3–5 hours.

- The reaction mixture is worked up by dilution with water, filtration, extraction with an organic solvent (e.g., toluene), drying, and distillation to isolate the aldehyde.

| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |

|---|---|---|---|---|

| 1 | 3-bromo-4-fluorobenzonitrile + Raney Ni + formic acid | 80–90 | 3–5 h | Catalytic hydrogenation |

| 2 | Workup: dilution, filtration, extraction | Room temp | - | Isolation of aldehyde |

| 3 | Distillation | - | - | Purification |

This method offers an alternative route when nitrile precursors are readily available.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Advantages | Yield/Purity |

|---|---|---|---|---|---|

| Catalytic bromination | 4-fluorobenzaldehyde | AlCl3, oleum, iodine, zinc bromide, Br2 | 5–65 °C, 7+ hours total | High selectivity, industrial scale | >95% purity |

| Sodium bromide + NaOCl + ultrasound | 4-fluorobenzaldehyde | NaBr, HCl, NaOCl, ultrasonic waves | 20–25 °C, ~1.5 hours | Safer, environmentally friendly | High purity after crystallization |

| Catalytic hydrogenation of nitrile | 3-bromo-4-fluorobenzonitrile | Raney Ni, formic acid | 80–90 °C, 3–5 hours | Alternative route, good yield | Colorless liquid aldehyde |

| Aldehyde to benzimidamide HCl | 3-bromo-4-fluorobenzaldehyde | Ammonia/ammonium salts, HCl | Variable, typically mild heating | Standard amidine synthesis | Purified by recrystallization |

Research Findings and Notes

- The bromination methods employing zinc bromide and oleum provide a cost-effective and selective route to the key aldehyde intermediate, critical for downstream benzimidamide synthesis.

- The sodium bromide/hypochlorite ultrasonic method offers a significant safety and environmental advantage, reducing hazardous bromine usage and improving operational safety without compromising product quality.

- Catalytic hydrogenation of nitriles to aldehydes using Raney nickel and formic acid is a versatile approach, especially when nitrile intermediates are more accessible or preferred.

- The final conversion to benzimidamide hydrochloride typically follows classical amidine formation protocols, which can be tailored depending on scale and purity requirements.

Chemical Reactions Analysis

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted benzimidamide derivatives.

Scientific Research Applications

4-Bromo-3-fluorobenzimidamide hydrochloride is utilized in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: The compound is used in the study of biological systems and processes, including enzyme inhibition and receptor binding studies.

Medicine: It is investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-Bromo-3-fluorobenzimidamide hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-bromo-3-fluorobenzimidamide hydrochloride and its analogs:

| Compound Name | CAS Number | Substituents | Molecular Formula | Key Properties/Notes |

|---|---|---|---|---|

| 4-Bromo-3-fluorobenzimidamide HCl | Not provided | Br (4), F (3) | C₇H₇BrClFN₂ | High polarity due to fluorine; bromine may enhance electrophilic reactivity. |

| 3-Bromo-4-fluorobenzamidine HCl | 929884-81-1 | Br (3), F (4) | C₇H₇BrClFN₂ | Positional isomer; altered dipole moment may affect solubility and binding affinity |

| 2-Bromobenzimidamide HCl | 55368-42-8 | Br (2) | C₇H₈BrClN₂ | Ortho-substituted bromine increases steric hindrance, reducing reaction rates. |

| 3-Bromo-4-methylbenzimidamide HCl | 57075-82-8 | Br (3), CH₃ (4) | C₈H₁₀BrClN₂ | Methyl group enhances lipophilicity, potentially improving membrane permeability. |

| 4-Bromobenzoyl Chloride | 586-75-4 | Br (4), COCl (1) | C₇H₄BrClO | Acyl chloride group increases reactivity; used in Friedel-Crafts alkylation. |

Key Comparisons:

Substituent Position Effects: The 4-bromo-3-fluoro configuration in the target compound contrasts with the 3-bromo-4-fluoro isomer (CAS 929884-81-1). 2-Bromo derivatives (e.g., CAS 55368-42-8) exhibit steric hindrance, which may limit their utility in sterically sensitive reactions compared to para-substituted analogs .

Functional Group Variations :

- Replacement of the imidamide group with acyl chloride (as in 4-bromobenzoyl chloride) drastically increases electrophilicity, making it more reactive in nucleophilic substitutions .

- Methyl-substituted analogs (e.g., CAS 57075-82-8) demonstrate higher lipophilicity, which could enhance bioavailability in hydrophobic environments .

Safety and Handling :

- Brominated compounds like 4-(bromomethyl)benzaldehyde (CAS 51359-78-5) require stringent safety protocols due to incompletely characterized toxicity . Similar precautions apply to 4-bromo-3-fluorobenzimidamide HCl.

Research Implications and Gaps

- Synthetic Utility: The fluorine atom in 4-bromo-3-fluorobenzimidamide HCl may facilitate hydrogen bonding in catalysis, a property less pronounced in non-fluorinated analogs.

- Pharmacological Potential: While methyl-substituted derivatives are explored for CNS drug development, the target compound’s dual halogenation could optimize binding to halogen-bonding protein pockets .

- Safety Data : Toxicological profiles for most brominated benzimidamides remain understudied, necessitating further in vitro and in vivo evaluations .

Q & A

Basic: What synthetic routes are effective for preparing 4-bromo-3-fluorobenzimidamide hydrochloride, and how can reaction conditions be optimized for high purity?

Answer:

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-bromo-3-fluorobenzonitrile with hydroxylamine under acidic conditions yields the amidine intermediate, which is then protonated to form the hydrochloride salt . Key optimization steps include:

- Temperature control : Maintaining 60–80°C during amidoxime formation to minimize side products.

- Solvent selection : Using anhydrous ethanol or methanol to enhance solubility and reaction efficiency.

- Purification : Recrystallization from ethanol/water mixtures (3:1 v/v) improves purity (>95% by HPLC) .

Advanced: How can conflicting spectral data (e.g., NMR splitting patterns) arising from bromine and fluorine substituents be resolved during structural characterization?

Answer:

Bromine and fluorine atoms introduce complex splitting due to their quadrupolar and spin-½ nuclei, respectively. To resolve ambiguities:

- 2D NMR (HSQC, HMBC) : Maps coupling interactions to distinguish between adjacent substituents. For example, - coupling in NOESY confirms spatial proximity of fluorine and aromatic protons .

- Computational modeling : Density Functional Theory (DFT) simulations predict and chemical shifts, which are compared to experimental data for validation .

Basic: What analytical techniques are most reliable for confirming the identity and purity of this compound?

Answer:

- HPLC : Use a C18 column with 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (gradient: 30%→70% over 20 min). Retention time ~12.5 min .

- Mass spectrometry (ESI-MS) : Expect [M+H] at m/z 251.9 (bromine isotope pattern confirms Br presence) .

- Elemental analysis : Theoretical composition (CHBrClFN) should match experimental values within ±0.3% .

Advanced: What strategies mitigate interference from bromine and fluorine during mass spectrometry or chromatographic analysis?

Answer:

- MS parameter adjustments : Use lower ionization energies (e.g., 20 eV in EI-MS) to reduce Br/F fragmentation. Alternatively, employ softer ionization (e.g., APCI) .

- Chromatography : Add ion-pairing agents (e.g., 10 mM ammonium acetate) to suppress halogen-induced peak tailing in reverse-phase HPLC .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, goggles, and a lab coat. Use in a fume hood to avoid inhalation .

- Storage : Keep in amber glass vials at 2–8°C under anhydrous conditions (desiccator with silica gel) .

- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: How can structure-activity relationship (SAR) studies be designed using this compound to explore its potential in enzyme inhibition?

Answer:

- Derivatization : Synthesize analogs by replacing Br/F with other halogens or functional groups (e.g., -OH, -NH) .

- Assay design : Test inhibition against target enzymes (e.g., serine proteases) using fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC). Measure IC values via kinetic fluorescence assays .

- Data analysis : Compare Hammett substituent constants (σ) of Br/F to correlate electronic effects with inhibitory potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.